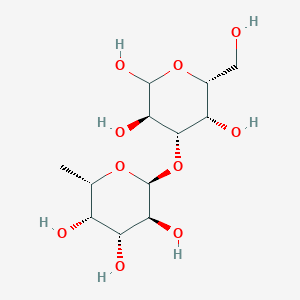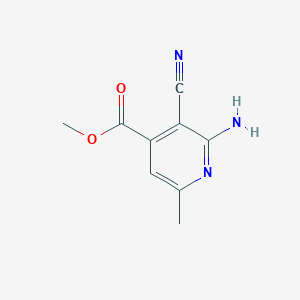
Di(octadecanoyloxy)cadmium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(octadecanoyloxy)cadmium is a cadmium-based coordination compound, characterized by the presence of two octadecanoyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of di(octadecanoyloxy)cadmium typically involves the reaction of cadmium salts with octadecanoic acid derivatives under controlled conditions. One common method is the reaction of cadmium chloride with octadecanoic acid in the presence of a base, such as sodium hydroxide, to form the desired compound. The reaction is usually carried out in an organic solvent like chloroform or toluene, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Di(octadecanoyloxy)cadmium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of cadmium ions to metallic cadmium.
Substitution: The octadecanoyloxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under elevated temperatures.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Substitution: Ligand exchange reactions can be carried out using various organic ligands in the presence of a catalyst.
Major Products Formed:
Oxidation: Cadmium oxide (CdO) and other cadmium-containing by-products.
Reduction: Metallic cadmium (Cd).
Substitution: New cadmium complexes with different ligands.
Aplicaciones Científicas De Investigación
Di(octadecanoyloxy)cadmium has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium-based compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of specialized coatings and materials with unique properties, such as enhanced durability or specific optical characteristics
Mecanismo De Acción
The mechanism by which di(octadecanoyloxy)cadmium exerts its effects involves its interaction with cellular components and molecular pathways. The compound can bind to proteins and enzymes, altering their function and activity. It may also interact with cellular membranes, affecting their permeability and stability. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Di(octadecanoyloxy)zinc: Similar in structure but contains zinc instead of cadmium.
Di(octadecanoyloxy)lead: Contains lead and exhibits different chemical properties.
Di(octadecanoyloxy)mercury: Contains mercury and is used in different applications.
Uniqueness: Di(octadecanoyloxy)cadmium is unique due to its specific coordination chemistry and the properties imparted by the cadmium ion.
Propiedades
Fórmula molecular |
C36H72CdO4 |
|---|---|
Peso molecular |
681.4 g/mol |
Nombre IUPAC |
cadmium;octadecanoic acid |
InChI |
InChI=1S/2C18H36O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |
Clave InChI |
CATCUOOWAPCGPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






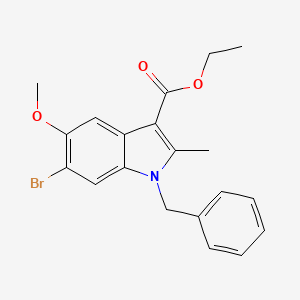
![4-[(2,4-Dimethyl-3H-1,2,4-Triazol-2-Ium-3-Yl)Azo]-N,N-Dimethyl-Aniline Tetrafluoroborate](/img/structure/B13832581.png)
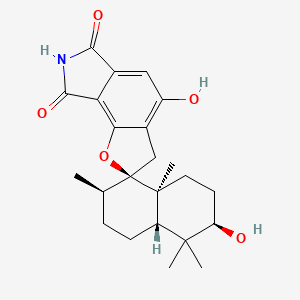
![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)
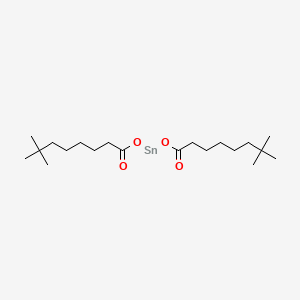
![2-[(2-Amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate](/img/structure/B13832615.png)
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)
